molecular formula C17H17N3O B4240447 1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole

1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole

Cat. No.: B4240447
M. Wt: 279.34 g/mol
InChI Key: VRXNSOYEYJBQAG-UHFFFAOYSA-N
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Description

1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole typically involves the reaction of 2-allylphenol with 1,2,3-benzotriazole in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzotriazoles depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used as a corrosion inhibitor and in the formulation of various materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole
  • 1-[2-(2-allylphenoxy)ethyl]-1H-indole

Uniqueness

1-[2-(2-Prop-2-enylphenoxy)ethyl]benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with benzimidazole or indole rings. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2-(2-prop-2-enylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-7-14-8-3-6-11-17(14)21-13-12-20-16-10-5-4-9-15(16)18-19-20/h2-6,8-11H,1,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXNSOYEYJBQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320430
Record name 1-[2-(2-prop-2-enylphenoxy)ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838877-20-6
Record name 1-[2-(2-prop-2-enylphenoxy)ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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